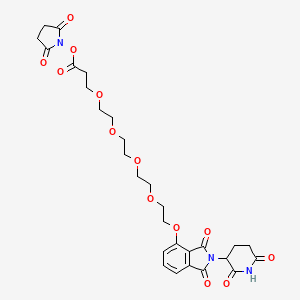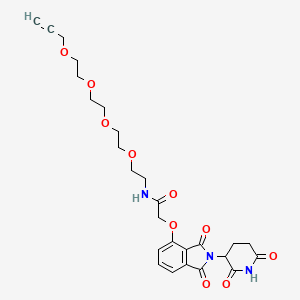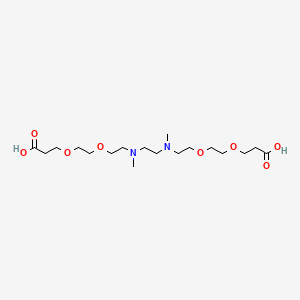
Boc-NH-PEG3-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-NH-PEG3-NHS ester: is a chemical compound that belongs to the polyethylene glycol (PEG) class. It is commonly used as a linker in the development of proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. This compound features a PEG chain, an N-hydroxysuccinimide (NHS) ester functional group, and a tert-butoxycarbonyl (Boc) protected amine.
Synthetic Routes and Reaction Conditions:
PEGylation Reaction: The synthesis of this compound typically involves the PEGylation of an NHS ester with a PEG chain of three ethylene glycol units.
Boc Protection: The amine group is protected using Boc anhydride to prevent unwanted reactions during the synthesis process.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Large-scale reactors and automated systems are often employed to maintain efficiency and reproducibility.
Types of Reactions:
Amide Bond Formation: this compound reacts with primary amines to form stable amide bonds.
Deprotection: The Boc group can be removed under acidic conditions to expose the free amine.
Common Reagents and Conditions:
Amide Bond Formation: NHS ester reacts with primary amines in neutral or weakly alkaline buffers.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Amide-linked Products: The reaction with primary amines forms amide-linked products, which are stable and biologically active.
Deprotected Amine: Removal of the Boc group results in the free amine, which can be further modified or used in subsequent reactions.
科学研究应用
Chemistry: Boc-NH-PEG3-NHS ester is widely used in the synthesis of PROTACs, which are employed to target and degrade specific proteins for therapeutic purposes. Biology: It is used to modify proteins, peptides, and other biomolecules, enhancing their stability and solubility. Medicine: PROTACs developed using this compound are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders. Industry: The compound is utilized in the pharmaceutical and biotechnology industries for drug development and bioconjugation applications.
Molecular Targets and Pathways:
PROTAC Mechanism: this compound facilitates the formation of PROTACs, which recruit specific target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome.
Pathways: The compound is involved in the ubiquitin-proteasome pathway, a critical cellular mechanism for protein degradation.
相似化合物的比较
NHS-PEG-NHS Ester: Similar to Boc-NH-PEG3-NHS ester but lacks the Boc-protected amine.
Fmoc-NH-PEG-NHS Ester: Similar structure but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness:
Boc Protection: The presence of the Boc group provides an additional level of protection, making this compound more versatile in synthetic applications.
Application in PROTACs: Its use in PROTAC development is a unique feature that distinguishes it from other PEG-based linkers.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O9/c1-18(2,3)28-17(24)19-7-9-26-11-13-27-12-10-25-8-6-16(23)29-20-14(21)4-5-15(20)22/h4-13H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSQNPDDWGCFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














